molecular formula C20H23N3O2 B2763742 N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenylbutanamide CAS No. 2034535-32-3

N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenylbutanamide

Cat. No. B2763742
CAS RN: 2034535-32-3
M. Wt: 337.423
InChI Key: QWOWTWIYDVCLKY-UHFFFAOYSA-N
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Description

The compound “N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenylbutanamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to different biological profiles of drug candidates .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a pyridine ring, and a phenyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the functional groups present in the molecule. The pyrrolidine ring, for instance, can undergo various reactions, including ring-opening, substitution, and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of functional groups, the degree of unsaturation, and the stereochemistry of the molecule can all influence its properties .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study on the synthesis and crystal structure of a similar compound, highlighting its antifungal activity against several pathogens. This research demonstrates the compound's potential in developing antifungal agents (Xue Si, 2009).
  • Another research focused on the synthesis of a key intermediate for the preparation of an antibiotic, showcasing the compound's relevance in antibiotic development (T. Fleck et al., 2003).

Biological Activities

  • Antimicrobial and antifungal activities of dihydropyridine derivatives derived from similar compounds have been explored, indicating their potential in addressing various microbial infections (D. Joshi, 2015).
  • The synthesis and pharmacological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents were studied, revealing the CNS active potential of these compounds (Asha B. Thomas et al., 2016).
  • A novel oral inhibitor of neutrophil elastase, with implications for treating respiratory diseases, showcases the therapeutic potential of such compounds in lung inflammation and damage control (T. Stevens et al., 2011).

Anticancer and Antiviral Activities

  • The synthesis and in vitro anticancer activity of certain novel ureas as apoptosis-inducing agents show the potential of these compounds in cancer therapy, especially their ability to induce apoptosis in cancer cells (Wagdy M. Eldehna et al., 2019).
  • In vitro antiviral activity and pharmacokinetics of a novel, orally bioavailable inhibitor of human rhinovirus protease, highlighting the compound's effectiveness against viral infections (A. Patick et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use and target within the body. As it contains a pyrrolidine ring, it might interact with various biological targets, leading to different therapeutic effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its physical and chemical properties, its mechanism of action, and the dose administered. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The future directions for this compound could involve further exploration of its therapeutic potential, optimization of its synthesis process, and detailed investigation of its mechanism of action . As our understanding of its properties and effects improves, it could lead to the development of new therapeutic agents.

properties

IUPAC Name

N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-2-18(16-7-4-3-5-8-16)20(25)22-13-15-11-17(14-21-12-15)23-10-6-9-19(23)24/h3-5,7-8,11-12,14,18H,2,6,9-10,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOWTWIYDVCLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenylbutanamide

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